molecular formula C57H76N14O11 B612468 H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 CAS No. 183241-31-8

H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2

Número de catálogo B612468
Número CAS: 183241-31-8
Peso molecular: 1133.32
Clave InChI: BXSSCSKCOFKPOK-ZWAOGYCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 is a peptide that is composed of 11 amino acids, including tyrosine, glutamine, tryptophan, alanine, valine, alanine, histidine, phenylalanine, and norleucine. This peptide has been studied extensively in the scientific research community due to its potential applications in drug design, molecular biology, and biochemistry.

Aplicaciones Científicas De Investigación

Targeted Cancer Therapy

The peptide has been studied for its potential in targeted cancer therapy, particularly in the treatment of prostate cancer . By binding to the gastrin-releasing peptide receptors (GRPR) which are overexpressed in certain cancer cells, the peptide can be used to deliver cytotoxic drugs directly to the tumor, minimizing damage to healthy cells.

Diagnostic Imaging

Modifications of the peptide have been used to improve the receptor affinity and pharmacokinetics of radiolabeled peptidic GRPR antagonists . These modified peptides can be used in PET imaging to diagnose cancers that express GRPR, such as prostate cancer, by providing clear images of the malignant tissues.

Albumin-Binding Domain Conjugation

Conjugating the peptide with an albumin-binding domain (ABD) can extend the blood circulation of peptides . This approach can potentially improve the delivery and efficacy of peptide-based therapeutic agents that would otherwise be rapidly cleared from the bloodstream.

Radiolabeled Peptide Therapy

The peptide can be radiolabeled for use in radionuclide therapy . This treatment involves attaching a radioactive isotope to the peptide, which then targets and destroys cancer cells upon binding to the GRPR on their surface.

Receptor Affinity Optimization

Research into N-terminal modifications of the peptide has shown improvements in receptor affinity and pharmacokinetics . These advancements can lead to the development of more potent GRPR antagonists for both diagnostic and therapeutic applications in oncology.

Propiedades

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H76N14O11/c1-6-7-16-42(49(60)74)66-55(80)44(25-34-13-9-8-10-14-34)69-56(81)46(27-37-29-61-30-63-37)68-50(75)32(4)65-57(82)48(31(2)3)71-51(76)33(5)64-54(79)45(26-36-28-62-41-17-12-11-15-39(36)41)70-53(78)43(22-23-47(59)73)67-52(77)40(58)24-35-18-20-38(72)21-19-35/h8-15,17-21,28-33,40,42-46,48,62,72H,6-7,16,22-27,58H2,1-5H3,(H2,59,73)(H2,60,74)(H,61,63)(H,64,79)(H,65,82)(H,66,80)(H,67,77)(H,68,75)(H,69,81)(H,70,78)(H,71,76)/t32-,33-,40+,42-,43-,44-,45-,46-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSCSKCOFKPOK-ZWAOGYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76N14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2
Reactant of Route 2
Reactant of Route 2
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2
Reactant of Route 3
Reactant of Route 3
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2
Reactant of Route 4
Reactant of Route 4
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2
Reactant of Route 5
Reactant of Route 5
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2
Reactant of Route 6
Reactant of Route 6
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.